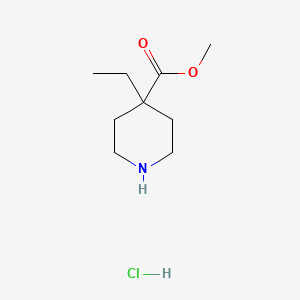

Methyl 4-ethylpiperidine-4-carboxylate hydrochloride

Description

Methyl 4-ethylpiperidine-4-carboxylate hydrochloride is a piperidine derivative characterized by a methyl ester group and an ethyl substituent at the 4-position of the piperidine ring, with a hydrochloride salt form. This compound is primarily utilized in chemical synthesis and pharmaceutical research due to its versatile reactivity. The compound is listed by CymitQuimica but is currently discontinued, limiting its commercial availability .

Properties

IUPAC Name |

methyl 4-ethylpiperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-9(8(11)12-2)4-6-10-7-5-9;/h10H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPUJFJCDITEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNCC1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205749-08-1 | |

| Record name | methyl 4-ethylpiperidine-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 4-ethylpiperidine-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its various biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on current research findings.

This compound is a piperidine derivative characterized by its nitrogen-containing heterocyclic structure. The synthesis typically involves the esterification of 4-ethylpiperidine-4-carboxylic acid with methanol, followed by hydrochloride salt formation. The compound has a molecular formula of C₉H₁₈ClN₁O₂ and a molecular weight of approximately 193.71 g/mol.

Biological Activity

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin .

2. Neuroprotective Effects

Piperidine derivatives are also being investigated for their neuroprotective effects. Some studies suggest that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease . The ability to modulate cholinergic activity presents a promising avenue for therapeutic development.

3. Antimicrobial Properties

The antimicrobial activity of piperidine derivatives has been documented, with some compounds exhibiting significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA). This is particularly relevant in the context of rising antibiotic resistance, making piperidine derivatives valuable candidates for further development .

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives, including this compound. These compounds were tested against several cancer cell lines, demonstrating enhanced cytotoxicity compared to traditional agents. The study concluded that structural modifications could lead to improved therapeutic profiles .

Case Study 2: Neuroprotection

A recent investigation focused on the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. The study reported that certain derivatives could effectively inhibit AChE activity, leading to increased levels of acetylcholine and improved cognitive function in animal models . This highlights the potential of this compound as a candidate for further research in neurodegenerative therapies.

Research Findings Summary

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-ethylpiperidine-4-carboxylate hydrochloride is synthesized through various methods, often involving the reaction of piperidine derivatives with carboxylic acids or their esters. The general synthetic route includes:

- Reactants : Piperidine derivatives and ethyl esters.

- Conditions : Typically involves catalytic hydrogenation or oxidation processes.

- Yield : The yield can vary depending on the specific synthetic pathway employed.

| Synthesis Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Method A | 4-picoline | High pressure | 92 |

| Method B | Ethyl ester | Mild conditions | 79 |

Biological Activities

This compound has shown promise in various biological assays, particularly as a precursor for synthesizing compounds with pharmacological activity.

2.1. Antimicrobial Activity

Research indicates that derivatives of piperidine, including methyl 4-ethylpiperidine derivatives, exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli. These compounds act as inhibitors of enoyl-acyl carrier protein reductase, an essential enzyme in bacterial fatty acid biosynthesis .

2.2. Neurological Effects

The compound has been investigated for its potential as a GABAA receptor agonist, which may have implications for treating anxiety disorders and other neurological conditions .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives in various applications:

3.1. Study on Kv1.3 Blockers

A study explored the structure-activity relationship (SAR) of Kv1.3 blockers, where methyl 4-ethylpiperidine derivatives were synthesized and tested for their ability to inhibit potassium channels. The results demonstrated a significant correlation between structural modifications and biological activity, highlighting the potential for developing new therapeutic agents targeting autoimmune diseases .

3.2. Antiproliferative Effects

Research involving the synthesis of ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives revealed that these compounds exhibited antiproliferative effects against cancer cell lines. Methyl 4-ethylpiperidine derivatives were integral to these studies, showcasing their versatility in drug development .

Chemical Reactions Analysis

Key Functional Group Reactivity:

| Functional Group | Reactivity Profile | Example Reactions |

|---|---|---|

| Piperidine ring | Susceptible to oxidation, reduction, and electrophilic substitution | Ring-opening, hydrogenation |

| Carboxylate ester | Hydrolysis (acid/base-catalyzed), transesterification | Ester-to-acid conversion |

| Hydrochloride salt | Acid-base reactions (neutralization with bases) | Freebase generation |

Oxidation Reactions

The piperidine ring undergoes oxidation under specific conditions. For example, hydrogen peroxide (H₂O₂) with phospho-molybdic acid as a catalyst oxidizes the ring’s nitrogen, forming an N-oxide derivative .

Oxidation Parameters:

| Substrate | Reagent/Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Methylpiperidine derivative | H₂O₂, phospho-molybdic acid | 70–80°C, 4–8 hours | 4-Picoline-2-carboxylic acid ethyl ester oxynitride | 92% |

This reaction is critical for modifying the nitrogen center to enhance biological activity or enable further derivatization .

Reduction Reactions

The compound’s ester and ring systems participate in catalytic hydrogenation. For instance, palladium on carbon (Pd/C) with formic acid reduces the ester group and saturates the piperidine ring .

Reduction Parameters:

| Substrate | Reagent/Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| N-Oxide intermediate | Pd/C, formic acid | 30°C, 10 hours | 4-Methylpiperidine-2-carboxylate ethyl ester hydrochloride | 78% |

This step is pivotal in synthesizing bioactive intermediates for pharmaceuticals like argatroban .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:

This reaction is exploited to generate carboxylic acid derivatives for further coupling or salt formation .

Transition Metal-Catalyzed Arylation

The compound participates in directed C-H activation reactions. Using transition-metal catalysts (e.g., Pd), it undergoes C-2 arylation on the piperidine ring, enabling the synthesis of complex heterocycles .

Arylation Example:

| Substrate | Catalyst/Reagent | Conditions | Product | Application |

|---|---|---|---|---|

| Methyl piperidine-4-carboxylate | Pd(OAc)₂, aryl halide | Solvent: DMF, 100°C | C-2 Arylated piperidine derivative | Protein kinase D inhibitors |

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl-Substituted Piperidine Carboxylate Esters

Ethyl 4-methylpiperidine-4-carboxylate Hydrochloride (CAS 225240-71-1)

- Structural Difference : Replaces the ethyl group at the 4-position with a methyl group.

- Molecular Weight : 207.7 g/mol (free base) vs. 233.7 g/mol (target compound, estimated).

- Applications : Used as a building block in organic synthesis, similar to the target compound. Higher methyl substitution may reduce steric hindrance compared to ethyl, influencing reactivity in nucleophilic reactions .

Ethyl Piperidine-4-carboxylate Hydrochloride (CAS 24252-37-7)

Halogenated Derivatives

Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride (CAS 1779974-06-9)

- Structural Difference : Features two fluorine atoms at the 3-position.

- This compound is prioritized in medicinal chemistry for pharmacokinetic optimization .

Ethyl 4-(2-Chloroethyl)piperidine-4-carboxylate Hydrochloride (CAS 1276088-72-2)

- Structural Difference : Contains a chloroethyl group at the 4-position.

- Molecular Weight : 256.17 g/mol.

Sulfonyl and Carboxamide Derivatives

Ethyl 4-Methanesulfonylpiperidine-4-carboxylate Hydrochloride (CAS 83544-83-6)

- Structural Difference : Substitutes the ethyl group with a methanesulfonyl group.

- Impact : The sulfonyl group enhances polarity and acidity, improving water solubility. This derivative is used in reactions requiring strong electron-withdrawing groups .

N,4-Dimethyl-4-piperidinecarboxamide Hydrochloride (CAS 1361114-96-6)

Pharmacologically Active Analogs

Meperidine Hydrochloride (Pethidine Hydrochloride)

- Structural Difference : Incorporates a phenyl group at the 1-position and a methyl ester.

- Applications : A potent opioid analgesic. Unlike the target compound, its pharmacological activity stems from µ-opioid receptor agonism, highlighting how structural modifications (e.g., aromatic substitutions) dictate biological function .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Methyl 4-ethylpiperidine-4-carboxylate HCl | N/A | C₉H₁₈ClNO₂ | ~233.7 (estimated) | 4-ethyl, methyl ester |

| Ethyl 4-methylpiperidine-4-carboxylate HCl | 225240-71-1 | C₉H₁₈ClNO₂ | 207.7 (free base) | 4-methyl, ethyl ester |

| Methyl 3,3-difluoropiperidine-4-carboxylate HCl | 1779974-06-9 | C₇H₁₂ClF₂NO₂ | 223.63 | 3,3-difluoro, methyl ester |

| Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate HCl | 1276088-72-2 | C₁₀H₁₉Cl₂NO₂ | 256.17 | 4-(2-chloroethyl), ethyl ester |

Q & A

Q. What are the common synthetic routes for Methyl 4-ethylpiperidine-4-carboxylate hydrochloride, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves functionalization of a piperidine core. A common approach includes:

- Step 1 : Alkylation or acylation of piperidine derivatives using ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., triethylamine) in solvents like dichloromethane.

- Step 2 : Esterification or carboxylation at the 4-position using methyl chloroformate.

- Step 3 : Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in ethanol.

Critical parameters include reaction temperature (0–25°C for alkylation), stoichiometric control of reagents, and anhydrous conditions to avoid side reactions. Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Key peaks include the methyl ester (δ ~3.6–3.8 ppm for OCH3) and piperidine protons (δ ~1.4–2.8 ppm). The ethyl group shows triplet/multiplet splitting .

- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of HCl or COOCH3).

- X-ray Crystallography : Resolve absolute configuration using SHELX programs for refinement (e.g., SHELXL for hydrogen atom placement) .

- IR Spectroscopy : Detect ester carbonyl (C=O stretch ~1720 cm⁻¹) and NH/OH bands from hydrochloride .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability and safety?

- Methodological Answer :

- Storage : Store in airtight containers at -20°C to prevent hygroscopic degradation. Desiccate with silica gel to avoid hydrolysis of the ester group .

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic decomposition. For spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during synthesis, especially when scaling up reactions?

- Methodological Answer :

- Reaction Optimization : Use kinetic studies (e.g., in situ FTIR) to monitor esterification progress. Adjust stoichiometry (1.2–1.5 equivalents of methyl chloroformate) to drive completion.

- Scale-Up : Transition from batch to flow chemistry for improved heat dissipation. Use continuous extraction (e.g., centrifugal partition chromatography) to enhance purity .

- Purity Analysis : Employ HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (e.g., unreacted piperidine derivatives) .

Q. What strategies are employed to resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies) for this compound?

- Methodological Answer :

- Variable Temperature NMR : Resolve dynamic effects (e.g., ring puckering in piperidine) by acquiring spectra at 25°C and 60°C.

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., ethyl vs. piperidine methylenes) through cross-peak correlations .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to confirm assignments .

Q. What are the mechanistic insights into the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The 4-ethyl group hinders axial attack, favoring equatorial substitution. Use kinetic isotope effects (KIE) to probe transition states.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SN2 pathways. Conduct Hammett studies to assess electronic effects of substituents .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.